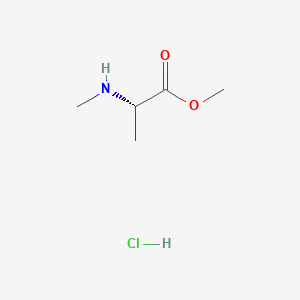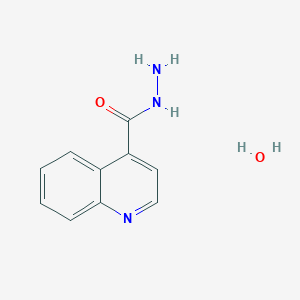
Tert-butyl 2-(3-pyridyloxy)acetate
Descripción general
Descripción
Tert-butyl 2-(3-pyridyloxy)acetate: is an organic compound with the molecular formula C11H15NO3 . It is a derivative of pyridine, featuring a tert-butyl ester group attached to the 2-position of a 3-pyridyloxy moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(3-pyridyloxy)acetate typically involves the esterification of 2-(3-pyridyloxy)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using flow microreactor systems. These systems offer a more efficient and sustainable method for the synthesis of tert-butyl esters compared to traditional batch processes. The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 2-(3-pyridyloxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(3-pyridyloxy)acetic acid and tert-butyl alcohol.
Substitution: The pyridyloxy moiety can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Major Products Formed
Hydrolysis: 2-(3-pyridyloxy)acetic acid and tert-butyl alcohol.
Substitution: Various substituted pyridyloxyacetates depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(3-pyridyloxy)acetate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(3-pyridyloxy)acetate involves its interaction with specific molecular targets. The pyridyloxy moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ester group may also play a role in the compound’s bioavailability and metabolic stability .
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 2-(2-pyridyloxy)acetate
- Tert-butyl 2-(4-pyridyloxy)acetate
- Tert-butyl 2-(3-pyridyloxy)propionate
Uniqueness
Tert-butyl 2-(3-pyridyloxy)acetate is unique due to the specific positioning of the pyridyloxy group on the 3-position of the pyridine ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds .
Propiedades
IUPAC Name |
tert-butyl 2-pyridin-3-yloxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-11(2,3)15-10(13)8-14-9-5-4-6-12-7-9/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQORXLUKJFEJJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














